molecular formula C6H6ClN3O B1296375 N'-(6-Chloropyridin-2-yl)formohydrazide CAS No. 66999-50-6

N'-(6-Chloropyridin-2-yl)formohydrazide

Cat. No. B1296375
CAS RN: 66999-50-6
M. Wt: 171.58 g/mol
InChI Key: WYTWCUFAJMZIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-Chloropyridin-2-yl)formohydrazide is a chemical compound with the CAS Number: 66999-50-6 . Its molecular formula is C6H6ClN3O and it has a molecular weight of 171.58 . The compound is also known by its IUPAC name, N’-(6-chloro-2-pyridinyl)formic hydrazide .


Molecular Structure Analysis

The InChI code for N’-(6-Chloropyridin-2-yl)formohydrazide is 1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N’-(6-Chloropyridin-2-yl)formohydrazide has a boiling point of 290.6°C at 760 mmHg . It should be stored in a dry, sealed place .

Scientific Research Applications

N'-(6-Chloropyridin-2-yl)formohydrazide is a chemical compound with potential applications in various scientific research fields. While specific studies directly focusing on this compound were not identified, insights into its potential applications can be inferred from research on related chemical structures and functionalities. The relevance of such compounds in scientific research spans from their role in organic synthesis to their applications in medicinal chemistry and materials science.

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine analogs, have been extensively studied for their versatility as synthetic intermediates in organic synthesis and catalysis. These compounds are crucial for developing metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological significance is highlighted by their potential in drug development, with applications ranging from anticancer to antibacterial activities (Li et al., 2019). This suggests that N'-(6-Chloropyridin-2-yl)formohydrazide could serve as a valuable intermediate or ligand in creating complex molecular architectures with significant biological activities.

Medicinal Chemistry and Drug Development

The structural motif of N'-(6-Chloropyridin-2-yl)formohydrazide is reminiscent of heterocyclic compounds widely utilized in medicinal chemistry. The presence of nitrogen heterocycles is a common feature in a significant portion of FDA-approved pharmaceuticals, indicating the critical role these structures play in drug design and pharmacological activity (Vitaku et al., 2014). This underscores the potential of N'-(6-Chloropyridin-2-yl)formohydrazide and its derivatives in the development of new therapeutic agents, especially when considering its possible modifications and the introduction of pharmacophore groups to enhance biological activity.

Materials Science and Polymer Chemistry

In materials science, the chemical flexibility and reactive nature of compounds like N'-(6-Chloropyridin-2-yl)formohydrazide could be exploited in synthesizing novel polymers or modifying existing materials to impart desired properties such as increased thermal stability, biocompatibility, or specific optical characteristics. The research on polymers derived from renewable resources, like 1,4:3,6-dianhydrohexitols, demonstrates the growing interest in incorporating unique functional groups into polymeric materials to achieve enhanced performance or sustainability (Fenouillot et al., 2010). N'-(6-Chloropyridin-2-yl)formohydrazide could thus play a role in the development of next-generation materials with specific electronic, optical, or mechanical properties.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(6-chloropyridin-2-yl)amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWCUFAJMZIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314913
Record name N'-(6-Chloropyridin-2-yl)formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-Chloropyridin-2-yl)formohydrazide

CAS RN

66999-50-6
Record name 66999-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(6-Chloropyridin-2-yl)formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.